molecular formula C22H20ClN5O5 B2911469 3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide CAS No. 1251601-03-2

3-(4-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide

Cat. No.: B2911469
CAS No.: 1251601-03-2
M. Wt: 469.88
InChI Key: DTGCIFACUWVIQH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure, particularly the functional groups it contains. This compound likely undergoes reactions typical of amides, chloroaromatics, and quinoxalines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental methods. These properties are important for understanding how the compound behaves under different conditions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. This information is typically determined through safety testing and is important for handling and storing the compound safely .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could include further studies to optimize its synthesis, investigate its mechanism of action, or explore new applications .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O5/c1-13-9-17(18(32-3)11-16(13)23)25-19(29)12-28-22(30)27-8-7-24-21(20(27)26-28)33-15-6-4-5-14(10-15)31-2/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCIFACUWVIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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